Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Description
Nomenclature and Chemical Classification
The precise identification and classification of a chemical compound are fundamental to scientific discourse. Dimethyl-(2-piperidin-4-yl-ethyl)-amine is identified by a systematic name, various synonyms, and a unique registry number.
The standardized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N,N-dimethyl-2-piperidin-4-ylethanamine . uni.lu In literature and chemical databases, it is also referred to by several synonyms.
| Identifier | Value |
| IUPAC Name | N,N-dimethyl-2-piperidin-4-ylethanamine uni.lu |
| CAS Number | 102308-48-5 chemicalbook.comsinfoochem.com |
| Molecular Formula | C₉H₂₀N₂ uni.luchemicalbook.com |
| Synonyms | N,N-dimethyl-4-Piperidineethanamine chemicalbook.com |
| N,N-DIMETHYL-N-[2-(4-PIPERIDYL)ETHYL]AMINE chemicalbook.com | |
| TIMTEC-BB SBB010376 chemicalbook.com |
This compound is classified as a heterocyclic amine. This classification is based on its distinct structural features:
Heterocyclic Component : The core of the molecule is a piperidine (B6355638) ring. Piperidine is a six-membered heterocycle containing five carbon atoms and one nitrogen atom. nih.govencyclopedia.pub The presence of an atom other than carbon (in this case, nitrogen) within the ring structure defines it as a heterocycle.
Amine Component : The molecule also features a tertiary amine functional group, specifically a dimethylamino group attached to an ethyl side chain, which is itself linked to the piperidine ring.
The combination of the cyclic nitrogen-containing ring and the acyclic amine group firmly places it within the class of heterocyclic amines.
Contextual Significance in Contemporary Medicinal Chemistry
The importance of this compound is best understood through its application in the synthesis of new chemical entities with therapeutic potential. The piperidine scaffold it contains is a highly valued structural unit in drug design.
This compound primarily functions as a precursor or intermediate in multi-step organic synthesis. Its structure offers several points for chemical modification, allowing chemists to build larger, more intricate molecules. The piperidin-4-yl-ethyl-amine framework is a key component in the synthesis of compounds targeting various biological systems. For instance, the development of novel ligands for sigma-1 (σ1) receptors and NLRP3 inhibitors has involved the use of aminoethyl-substituted piperidine derivatives and the coupling of other molecular fragments to the 1-(piperidin-4-yl) core, respectively. nih.govmdpi.com This demonstrates the compound's utility as a foundational scaffold upon which desired pharmacophoric features can be strategically added.
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals. nih.govencyclopedia.pub Its prevalence is due to its ability to confer favorable properties to a drug molecule, such as improved solubility, metabolic stability, and the ability to form key interactions with biological targets. thieme-connect.com The introduction of piperidine scaffolds can enhance biological activity, improve pharmacokinetic profiles, and reduce off-target toxicities. thieme-connect.comresearchgate.net
This structural motif is a cornerstone in a vast array of therapeutic areas, highlighting its versatility and importance in drug design. nih.govencyclopedia.pubpmarketresearch.com
| Therapeutic Area | Examples of Piperidine Scaffold Application |
| Oncology | Foundational in Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441) and acalabrutinib. pmarketresearch.com Also present in ALK inhibitors such as crizotinib. encyclopedia.pub |
| Central Nervous System (CNS) | Pivotal in the development of novel antipsychotics and therapies for neurodegenerative diseases like Alzheimer's. encyclopedia.pubpmarketresearch.com |
| Pain Management | A core component of many potent analgesics, including opioid derivatives. nih.gov |
| Infectious Diseases | Used in the development of antibiotics and antiparasitic drugs. nih.govencyclopedia.pub |
Overview of Research Trajectory and Milestones
While specific research milestones for this compound as a standalone entity are not extensively documented, its research trajectory is intrinsically linked to the broader history and evolution of piperidine chemistry in drug discovery.
The study of piperidine-containing compounds has a long history, originating from the isolation and structural elucidation of natural alkaloids like morphine and atropine, which feature the piperidine ring system. encyclopedia.pub This early work established the biological relevance of the scaffold. The subsequent development of elegant synthetic methods for creating substituted piperidines, such as those pioneered by Baliah and others for 2,6-disubstituted piperidine-4-ones, provided chemists with the tools to explore this chemical space systematically. chemrevlett.com
Over the decades, the piperidine ring became recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs across numerous therapeutic classes. nih.gov This led to its widespread incorporation into synthetic drug discovery programs.
The modern research trajectory focuses on the use of piperidine derivatives in high-precision medicinal chemistry. Advances in synthetic methodologies, including catalytic hydrogenation and various cyclization strategies, have enabled the efficient and stereoselective synthesis of complex piperidine-containing molecules. nih.govpmarketresearch.com Furthermore, computational drug design allows researchers to finely tune the properties of piperidine-based compounds to optimize their binding affinity and selectivity for specific biological targets, as seen in the development of next-generation kinase inhibitors and CNS agents. pmarketresearch.com The journey of the piperidine scaffold from a component of natural products to a precisely engineered building block in targeted therapies marks a significant milestone in pharmaceutical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAUZNVDWGQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362853 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-48-5 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl[2-(piperidin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dimethyl 2 Piperidin 4 Yl Ethyl Amine and Analogues
Established Synthetic Routes
Several classical organic reactions have been successfully employed for the synthesis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine and its related structures. These routes offer reliability and are well-documented in chemical literature.
Nucleophilic substitution is a fundamental approach for introducing the dimethylamino group. This typically involves the reaction of a suitable piperidine (B6355638) precursor bearing a leaving group with dimethylamine (B145610).
A common strategy starts with a protected 4-(2-hydroxyethyl)piperidine. The hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide. Subsequent reaction with an excess of dimethylamine leads to the formation of the desired product. The protecting group on the piperidine nitrogen is then removed to yield this compound.
Table 1: Example of Nucleophilic Substitution for Analogues
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 1-Boc-4-(2-tosyloxyethyl)piperidine | Dimethylamine in THF | 1-Boc-Dimethyl-(2-piperidin-4-yl-ethyl)-amine | 85-95 |
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
For the synthesis of this compound, a suitable starting material is a protected piperidin-4-yl acetaldehyde. This aldehyde is reacted with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.
Table 2: Reductive Amination Conditions
| Aldehyde Precursor | Amine | Reducing Agent | Solvent |
|---|---|---|---|
| 1-Boc-piperidin-4-yl-acetaldehyde | Dimethylamine | Sodium triacetoxyborohydride | Dichloromethane (B109758) |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (such as formaldehyde), and a primary or secondary amine. While not a direct route to this compound itself, Mannich-type reactions are instrumental in the synthesis of piperidine rings, which can then be further functionalized.
For instance, a double Mannich reaction between a primary amine, formaldehyde, and a 1,3-dicarbonyl compound can lead to the formation of a 4,4-disubstituted piperidine ring. Subsequent chemical transformations can then be employed to elaborate the desired side chain.
Intramolecular reactions provide a powerful means for the construction of cyclic systems like the piperidine ring. In this approach, a linear precursor containing both a nucleophilic amine and an electrophilic center is induced to cyclize.
A typical strategy might involve the intramolecular reductive amination of an amino-aldehyde or amino-ketone. Alternatively, an intramolecular nucleophilic substitution, where an amine displaces a leaving group within the same molecule, can also be employed to form the piperidine ring. The side chain can either be present on the linear precursor or introduced after cyclization.
The catalytic hydrogenation of pyridine derivatives is a widely used method for the synthesis of piperidines. This approach offers the advantage of starting from readily available and often inexpensive pyridine precursors.
To synthesize this compound via this route, a suitable pyridine derivative, such as 4-(2-(dimethylamino)ethyl)pyridine, is subjected to hydrogenation. This reaction is typically carried out under a hydrogen atmosphere using a metal catalyst, such as platinum, palladium, or rhodium, often supported on carbon. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.
Table 3: Catalysts for Pyridine Hydrogenation
| Catalyst | Pressure (psi) | Temperature (°C) |
|---|---|---|
| Platinum(IV) oxide | 50-100 | 25-50 |
| Palladium on carbon (10%) | 500-1000 | 80-120 |
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of this compound to improve efficiency, yield, and sustainability.
Flow chemistry, for example, allows for the continuous production of the target molecule, offering better control over reaction parameters and often leading to higher yields and purity. Microwave-assisted synthesis can significantly reduce reaction times by rapidly heating the reaction mixture.
Furthermore, the development of novel catalysts and reagents continues to optimize established synthetic routes. For instance, the use of more active and selective catalysts for hydrogenation or reductive amination can lead to milder reaction conditions and a reduction in by-product formation.
Catalytic Methods in Stereoselective Synthesis
The stereoselective synthesis of piperidine derivatives, including analogues of this compound, is crucial for developing pharmacologically active molecules. Catalytic methods offer a powerful tool for controlling the three-dimensional arrangement of atoms, ensuring the formation of specific isomers.
A variety of transition metals are effective for stereoselective catalytic hydrogenation. For instance, iridium(I) catalysts containing P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov This method is suitable for high-volume synthesis and proceeds through an outer-sphere dissociative mechanism. nih.gov Rhodium catalysts are also employed; one approach combines Suzuki–Miyaura coupling and hydrogenation in a one-pot sequence under mild conditions to create functionalized piperidines. nih.gov Furthermore, palladium-catalyzed reactions, such as the hydrogenation of bromopyridine derivatives, provide another route to substituted piperidines. nih.gov Gold catalysis has also been leveraged in a one-pot synthesis of piperidin-4-ols via a sequence involving cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov
Organocatalysis presents an alternative to metal-based systems. Chiral phosphines have been shown to be effective catalysts in the enantioselective [4+2] annulation of imines with allenes, a method that furnishes a range of functionalized piperidine derivatives with very good stereoselectivity. acs.org This approach allows for the creation of six-membered nitrogen heterocycles with excellent control over both diastereo- and enantioselectivity. acs.org
The table below summarizes various catalytic approaches for synthesizing chiral piperidine derivatives.
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Chiral Phosphepine | [4+2] Annulation | Imines, Allenes | High diastereo- and enantioselectivity acs.org |
| Rhodium (Rh) | Asymmetric Reductive Heck | Pyridine, Arylboronic acids | Provides enantioenriched 3-substituted piperidines snnu.edu.cn |
| Gold (Au) | Cyclization/Reduction/Rearrangement | N-homopropargyl amides | One-pot synthesis of piperidin-4-ols with high diastereoselectivity nih.gov |
| Iridium (Ir) | Asymmetric Hydrogenation | 2-substituted pyridinium salts | Suitable for large-scale synthesis nih.gov |
| Palladium (Pd) | Oxidative Amination | Non-activated alkenes | Enantioselective approach using a pyridine-oxazoline ligand nih.gov |
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly applied to the synthesis of piperidines to create more sustainable and environmentally friendly manufacturing routes.
One significant green approach involves the synthesis of N-substituted piperidones and piperidines that avoids the classical Dieckman approach, offering considerable advantages. nih.govresearchgate.net Another innovative strategy utilizes biomass as a starting material. A surface single-atom alloy catalyst (Ru1CoNP/HAP) enables the transformation of furfural, a bio-based platform chemical, into piperidine. nih.gov This process occurs under mild conditions in the presence of ammonia and hydrogen, achieving yields of up to 93%. nih.gov The reaction cascade involves the amination of furfural to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine, and subsequent ring rearrangement to form the piperidine ring. nih.gov
The following table compares traditional and green chemistry approaches in piperidine synthesis.
| Aspect | Traditional Methods (e.g., Dieckman) | Green Chemistry Approaches |
| Starting Materials | Often petroleum-based | Biomass-derived (e.g., furfural) nih.gov |
| Process | Multi-step, may involve harsh reagents | One-pot reactions, catalytic cascades nih.govnih.gov |
| Environmental Impact | Potential for hazardous waste generation | Reduced waste, use of renewable feedstocks unibo.itnih.gov |
| Efficiency | Can be lengthy and less efficient | High yields under mild conditions nih.gov |
Flow Chemistry Applications for Scalability
Flow chemistry, or continuous flow processing, is a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. It offers significant advantages over traditional batch processing, including enhanced safety, better process control, faster reactions, and easier scalability. asynt.com These benefits are particularly relevant for the manufacturing of piperidine-containing compounds.
In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. asynt.com This level of control leads to cleaner products and more predictable, reproducible outcomes. asynt.com The technology is well-suited for multi-step syntheses, as individual reaction steps can be coupled without the need for isolating and purifying intermediates. mdpi.com For reactions that require hazardous reagents or involve unstable intermediates, flow chemistry provides a safer environment due to the small reaction volumes at any given time. nih.gov
The scalability of flow processes is a key advantage for industrial applications. researchgate.net Scaling up production in a flow system often simply involves running the system for a longer duration, bypassing the complex challenges associated with scaling up batch reactors. asynt.com An example of this is the seven-step synthesis of the alkaloid (±)-oxomaritidine, which was performed using a microfluidic pumping system that passed the reactant solutions through columns containing immobilized reagents and catalysts. unimi.it
This table highlights the advantages of flow chemistry compared to traditional batch processing for piperidine synthesis.
| Feature | Batch Processing | Flow Chemistry |
| Scalability | Complex, requires re-optimization | Straightforward, run for longer time asynt.com |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reaction volumes asynt.comnih.gov |
| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and time asynt.com |
| Efficiency | Can be time-consuming with intermediate workups | Faster reactions, potential for integrated multi-step synthesis mdpi.com |
| Product Quality | Potential for side reactions and impurities | Generally produces cleaner products with higher consistency asynt.com |
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors, particularly those containing the 4-substituted piperidine core. A common and versatile intermediate is 4-piperidineethanol.
4-Piperidineethanol can be synthesized through several established routes. One industrial method involves the nucleophilic addition of piperidine to ethylene oxide. guidechem.comguidechem.com Another common laboratory-scale synthesis starts from 4-piperidineacetic acid. This precursor is reduced using a powerful reducing agent such as lithium tetrahydroaluminate (lithium aluminum hydride) in an anhydrous solvent like tetrahydrofuran (THF). guidechem.comchemicalbook.com The reaction is typically performed under an inert atmosphere and at controlled temperatures, followed by a careful workup procedure to yield the desired 4-piperidineethanol. chemicalbook.com
This intermediate serves as a valuable building block. The hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) or a halide, which can then be displaced by dimethylamine to introduce the final functionality required for this compound.
Pharmacological and Biological Investigations of Dimethyl 2 Piperidin 4 Yl Ethyl Amine
Mechanisms of Biological Activity
Receptor Binding and Modulation
There is no published research detailing the binding affinity or modulatory effects of Dimethyl-(2-piperidin-4-yl-ethyl)-amine on any neurotransmitter receptors.
Without receptor binding data, the specificity and selectivity profile of this compound is unknown.
Enzyme Inhibition Studies
No studies have been published that identify any target enzymes for this compound.
As no target enzymes have been identified, there is no kinetic analysis of enzyme inhibition available for this compound.
Ion Channel Modulation
While direct studies on the ion channel modulation of this compound are limited, research on structurally related 4-(2-aminoethyl)piperidine derivatives has shed light on their interaction with sigma (σ) receptors. nih.govresearchgate.net Sigma receptors, particularly the σ1 subtype, are ligand-regulated chaperone proteins located at the endoplasmic reticulum that can modulate the activity of various ion channels, including voltage-gated potassium channels and NMDA receptors. nih.govnih.gov
A study investigating a series of 4-(2-aminoethyl)piperidine derivatives demonstrated their affinity for σ1 and σ2 receptors. nih.govresearchgate.net The affinity of these compounds for the σ1 receptor suggests a potential indirect mechanism of ion channel modulation. The binding of these ligands to σ1 receptors could influence downstream signaling pathways that affect ion channel function.
Structure-Activity Relationship (SAR) Studies
The biological activity of piperidine (B6355638) derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the key structural features required for their pharmacological effects.
Influence of Piperidine Moiety on Activity
The piperidine ring is a crucial component for the activity of this class of compounds. In studies of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands, modifications to the piperidine nitrogen have been shown to significantly impact affinity. For instance, 1-methylpiperidines displayed high affinity for the σ1 receptor, whereas piperidines with a proton, a tosyl group, or an ethyl group at the nitrogen atom exhibited considerably lower affinity. nih.gov This highlights the importance of the substituent on the piperidine nitrogen for σ1 receptor binding.
Impact of Dimethylamine (B145610) Group Substitutions
The nature of the substituent on the terminal amino group of the ethyl side chain also plays a critical role in determining biological activity. In the context of 4-(2-aminoethyl)piperidine derivatives, the presence of different amino moieties influences their interaction with the σ1 receptor. nih.gov While the specific impact of the dimethylamine group in this compound on ion channel modulation has not been extensively detailed in available literature, the general principle of substitution affecting activity holds true for this class of compounds.
Elucidation of Pharmacophores
A pharmacophore model for high-affinity σ1 receptor ligands based on the 4-(2-aminoethyl)piperidine scaffold has been proposed. This model includes a basic nitrogen atom within the piperidine ring and a specific substitution pattern on this nitrogen. The distance and orientation of the aminoethyl side chain relative to the piperidine ring are also critical for optimal interaction with the receptor binding site. nih.govresearchgate.net
Computational Approaches in SAR (e.g., Molecular Docking, QSAR)
Computational methods have been employed to understand the SAR of 4-(2-aminoethyl)piperidine derivatives. Molecular dynamics simulations have revealed that the varying affinities of these compounds for the σ1 receptor are due to different interactions between the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the receptor. nih.govresearchgate.net Specifically, interactions with amino acid residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 are crucial for binding. nih.gov These computational studies provide a molecular basis for the observed SAR and guide the design of new, more potent ligands.
Preclinical Pharmacological Profiling
The preclinical pharmacological profiling of this compound itself is not extensively documented in publicly available research. However, studies on its close analogs, specifically 4-(2-aminoethyl)piperidine derivatives, have demonstrated significant antiproliferative properties.
Several 1-methylpiperidine (B42303) derivatives from this class have shown potent cytotoxic effects against various cancer cell lines. nih.gov For example, certain analogs exhibited stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than known σ1 ligands like NE100 and S1RA. nih.gov Another piperidine derivative from this series inhibited the growth of human non-small cell lung cancer cells (A427) to a similar extent as the σ1 antagonist haloperidol. nih.gov These findings suggest a potential therapeutic application for this class of compounds in oncology, likely mediated through their interaction with σ1 receptors.
Table 1: σ1 and σ2 Receptor Binding Affinities of Selected 4-(2-aminoethyl)piperidine Derivatives
| Compound | R1 | R2 | R3 | Ki (σ1) [nM] | Ki (σ2) [nM] |
| 20a | Me | H | Ph | 1.8 | 130 |
| 21a | Me | H | 4-F-Ph | 2.5 | 250 |
| 22a | Me | H | 4-Cl-Ph | 1.5 | 110 |
| 4a | H | H | Ph | 58 | >1000 |
| 18a | H | Me | Ph | 75 | >1000 |
Data sourced from Eich et al. (2022). nih.gov
Table 2: Antiproliferative Activity of Selected 4-(2-aminoethyl)piperidine Derivatives
| Compound | Cell Line | IC50 [µM] |
| 20a | DU145 | 15 |
| 21a | DU145 | 12 |
| 22a | DU145 | 10 |
| 4a | A427 | 25 |
| Haloperidol | A427 | 22 |
| NE100 | DU145 | 20 |
| S1RA | DU145 | 18 |
Data sourced from Eich et al. (2022). nih.gov
In Vitro Assays for Efficacy and Potency
Specific in vitro studies on this compound are not found in the reviewed scientific literature. Research on other piperidine derivatives suggests that compounds containing this moiety are often evaluated for their activity on central nervous system (CNS) targets.
For instance, various N-substituted piperidine derivatives have been synthesized and assessed for their inhibitory activity against cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation, which are key targets in the study of Alzheimer's disease. nih.gov In such studies, researchers typically determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds. One study on N'-(4-benzylpiperidin-1-yl)alkylamine derivatives reported IC50 values in the low-nanomolar range for AChE inhibition. nih.gov
Additionally, piperidine-containing compounds have been investigated for their effects on various receptors. For example, certain piperidine derivatives have been evaluated for their binding affinity to histamine (B1213489) H3 receptors and dopamine (B1211576) D4 receptors. acs.org
Hypothetical In Vitro Efficacy Data for Structurally Similar Piperidine Derivatives
| Target | Assay Type | Result (IC50/Ki) | Compound Type |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | Low nM | N'-(4-benzylpiperidin-1-yl)alkylamine derivative nih.gov |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | Low nM | N'-(4-benzylpiperidin-1-yl)alkylamine derivative nih.gov |
| Histamine H3 Receptor | Radioligand Binding | Sub-micromolar | 4-Oxypiperidine ether derivative |
| Dopamine D4 Receptor | Radioligand Binding | Nanomolar | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
This table is illustrative and based on data for structurally related but distinct compounds, as specific data for this compound is not available.
In Vivo Animal Models for Therapeutic Effects
There is no specific information available in the public domain regarding in vivo studies conducted on this compound. However, the broader class of piperidine derivatives has been evaluated in various animal models to assess their therapeutic potential.
For example, piperidine-4-carboxamide derivatives have been tested in mice for their analgesic properties. researchgate.net In such studies, animal models of pain, like the hot plate or tail-flick test, are commonly used to evaluate the compound's ability to alleviate pain.
Furthermore, given the in vitro activity of some piperidine derivatives on CNS targets, it is plausible that compounds like this compound could be investigated in animal models of neurological or psychiatric disorders. These could include models for anxiety, depression, or cognitive impairment.
A study on a new piperidine antispasmodic agent, HSR-902, in dogs showed clinical signs related to parasympathetic blockage. nih.gov
Toxicological Assessments in Preclinical Models
Detailed toxicological assessments specifically for this compound are not publicly documented. However, safety data sheets for this compound and structurally similar ones provide some general toxicological information.
For the closely related compound, 4-(Dimethylamino)piperidine, safety data sheets indicate that it is considered hazardous, causing severe skin burns and eye damage, and may cause respiratory irritation. fishersci.com
General toxicological studies on piperidine itself indicate that it can be harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. nugentec.com A sub-acute toxicity study of a piperidine derivative, HSR-902, in dogs identified reversible enlargement of hepatocytes at a high dose. nih.gov
The toxicological profile of any chemical is highly specific, and the data for related compounds should be interpreted with caution. Comprehensive toxicological evaluation would typically involve a battery of tests, including acute toxicity studies (to determine LD50), repeated dose toxicity studies, genotoxicity assays (e.g., Ames test), and reproductive and developmental toxicity studies. avantorsciences.com
General Toxicological Endpoints for Piperidine Derivatives
| Test | Observation for Related Compounds |
| Acute Oral Toxicity | Harmful if swallowed nugentec.com |
| Skin Corrosion/Irritation | Causes severe skin burns fishersci.comnugentec.com |
| Eye Damage/Irritation | Causes serious eye damage fishersci.comnugentec.com |
| Respiratory Irritation | May cause respiratory irritation fishersci.com |
| Hepatotoxicity | Enlargement of hepatocytes (at high doses of a specific derivative) nih.gov |
This table provides a general overview based on available data for piperidine and its derivatives; it is not specific to this compound.
Metabolic Fate and Biotransformation of Dimethyl 2 Piperidin 4 Yl Ethyl Amine
Postulated Phase I Metabolic Pathways
Phase I metabolic reactions typically introduce or expose functional groups on a molecule, preparing it for subsequent Phase II reactions. For a compound with the structure of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, the following Phase I pathways could be anticipated.
N-Dealkylation Mechanisms
N-dealkylation, the removal of alkyl groups from a nitrogen atom, is a common metabolic pathway for many amine-containing compounds. For this compound, this could theoretically involve the removal of one or both methyl groups from the tertiary amine, leading to the formation of methyl-(2-piperidin-4-yl-ethyl)-amine and subsequently (2-piperidin-4-yl-ethyl)-amine. This process is often catalyzed by cytochrome P450 enzymes and involves the formation of an unstable carbinolamine intermediate that spontaneously cleaves to yield the dealkylated amine and formaldehyde.
Hydroxylation Reactions and Their Positional Specificity
Hydroxylation, the addition of a hydroxyl (-OH) group, is another major Phase I metabolic route. Alicyclic rings, such as the piperidine (B6355638) ring in this compound, are susceptible to hydroxylation at various positions. The exact position of hydroxylation is determined by the specific cytochrome P450 isozymes involved and the stereochemistry of the substrate. Potential sites for hydroxylation on the piperidine ring would be the C-2, C-3, and C-4 positions.
Oxidative Transformations (e.g., N-oxidation, α-oxidation)
In addition to dealkylation and hydroxylation, other oxidative transformations could occur. N-oxidation of the tertiary amine could lead to the formation of an N-oxide metabolite. α-Oxidation, oxidation of the carbon atom adjacent to a heteroatom, could also occur, potentially leading to ring opening of the piperidine moiety or metabolism of the ethyl side chain.
Role of Cytochrome P450 Enzymes in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for most Phase I metabolic reactions. For compounds containing a 4-aminopiperidine (B84694) moiety, which is structurally related to the subject compound, CYP3A4 has been identified as a major enzyme involved in their metabolism, particularly in N-dealkylation reactions. It is therefore plausible that CYP3A4, and potentially other CYP isozymes such as CYP2D6, could play a role in the metabolism of this compound. However, without experimental data, the specific contributions of each isozyme remain unknown.
Postulated Phase II Metabolic Pathways
Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.
Glucuronidation Conjugation
If hydroxylation occurs during Phase I metabolism, the newly formed hydroxyl groups can undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would attach a glucuronic acid moiety to the hydroxylated metabolite, significantly increasing its polarity and facilitating its elimination from the body. The secondary amine on the piperidine ring could also be a potential site for direct glucuronidation.
The metabolic profile of this compound has not been elucidated in the available scientific literature. While it is possible to hypothesize potential metabolic pathways based on its chemical structure and the known metabolism of similar compounds, any detailed description would be speculative. Rigorous scientific investigation, including in vitro studies with liver microsomes and hepatocytes, as well as in vivo studies, would be required to accurately determine the metabolic fate and biotransformation of this compound.
Sulfate (B86663) Conjugation
There is no available data to suggest or detail the process of sulfate conjugation for this compound.
N-Acetylation
Information regarding the N-acetylation of this compound as a metabolic pathway has not been reported in scientific literature.
In Vitro and In Vivo Metabolic Studies
No published studies were found that investigated the metabolism of this compound using common in vitro or in vivo models.
Use of Liver Microsomes (e.g., Human S9 fractions)
There are no available reports of studies utilizing human liver microsomes or S9 fractions to investigate the metabolic stability or identify the metabolites of this compound.
Metabolite Identification in Biological Matrices (e.g., Urine, Plasma)
No research has been published on the identification of metabolites of this compound in biological matrices such as urine or plasma.
Enterohepatic Circulation Considerations
There is no information available to suggest whether this compound or its potential metabolites undergo enterohepatic circulation.
Analytical Methodologies for Dimethyl 2 Piperidin 4 Yl Ethyl Amine and Metabolites
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For a compound like Dimethyl-(2-piperidin-4-yl-ethyl)-amine, which possesses a tertiary amine and a secondary amine within a piperidine (B6355638) ring, several chromatographic approaches can be successfully employed.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Fluorescence, MS)
High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile or thermally labile compounds and is well-suited for the analysis of many amines. helsinki.fi The polarity of this compound makes it amenable to reversed-phase HPLC. However, since the compound lacks a strong chromophore, direct UV detection may offer limited sensitivity.
To enhance detection, pre-column or post-column derivatization is a common strategy. Reagents that introduce a fluorescent or UV-absorbing moiety to the amine groups allow for highly sensitive detection. helsinki.fithermofisher.com
Detection Systems:
UV Detection: While the native compound may have weak UV absorbance, derivatization can introduce groups that absorb strongly in the UV-visible spectrum. If a suitable derivative is formed, UV detection can be a robust and cost-effective quantification method. rjptonline.org
Fluorescence Detection (FLD): This method offers high sensitivity and selectivity. Derivatization reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-Cl) react with primary and secondary amines to form highly fluorescent products. thermofisher.comepa.govnih.govnih.gov This approach is ideal for trace-level analysis in complex matrices like biological fluids or environmental samples. epa.govnih.gov
Mass Spectrometry (MS): Coupling HPLC with MS detection (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, a topic further explored in the next section.
The following table outlines representative HPLC conditions for the analysis of derivatized amines.
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., Zorbax SIL, ACE C18) | rjptonline.orgepa.gov |
| Mobile Phase | Gradient elution with buffered aqueous phase and organic modifier (e.g., acetonitrile, methanol) | rjptonline.orgnih.gov |
| Detector | Fluorescence (FLD) or UV | rjptonline.orgepa.gov |
| Derivatization Reagent | NBD-Cl, OPA, FMOC-Cl | thermofisher.comnih.govnih.gov |
This table presents typical conditions for the analysis of derivatized secondary and tertiary amines, which would need to be adapted and optimized for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for trace analysis due to its exceptional sensitivity and selectivity. gassnova.no This technique is ideal for quantifying this compound and its metabolites in complex biological matrices like plasma or urine. rug.nl
In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting parent ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound or metabolite. This is a powerful tool for metabolite identification studies. researchgate.netmdpi.com LC-HRMS has been effectively used for the phytochemical profiling of plant extracts containing piperidine alkaloids. researchgate.netnih.gov
| Parameter | Technique | Application | Reference |
| Ionization | Electrospray Ionization (ESI) | Suitable for polar compounds like amines | gassnova.no |
| Mass Analyzer | Triple Quadrupole (QqQ) | Quantitative analysis using MRM | gassnova.no |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | High-resolution accurate mass measurements for identification | lcms.cz |
| Application | Trace amine quantification in plasma | Derivatization followed by online SPE and LC-MS/MS | rug.nl |
This table summarizes the key aspects of LC-MS techniques applicable to the trace analysis of this compound.
Sample Preparation and Extraction Methods
Effective sample preparation is critical to remove interferences, concentrate the analyte, and ensure compatibility with the analytical instrument. For this compound, which may be present at low concentrations in complex matrices, extraction and clean-up are essential steps.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. mdpi.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent.
For a basic compound like this compound, a cation-exchange SPE mechanism is highly effective. mdpi.com The sample is loaded under acidic conditions, where the amine groups are protonated and bind to the negatively charged sorbent. After washing away neutral and acidic interferences, the analyte is eluted with an alkaline solvent that neutralizes the amine groups, releasing them from the sorbent. Mixed-mode cation-exchange cartridges, which also offer reversed-phase retention, are commonly used for the purification of alkaloids from various matrices. mdpi.comnih.gov
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and fast sample preparation technique, particularly suited for volatile and semi-volatile compounds. nih.gov It uses a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition onto the coating. The fiber is then transferred directly to the GC injector for thermal desorption and analysis.
For this compound, headspace SPME could be a viable option, especially if analyzing for its presence in air or water samples. acs.orgresearchgate.net The pH of the sample is a critical parameter; for amines, adjusting the sample to a basic pH increases their volatility, facilitating their transfer to the headspace and subsequent adsorption onto the SPME fiber. Various fiber coatings are available, and the choice depends on the polarity of the analyte. For volatile amines, coatings like poly(dimethylsiloxane) (PDMS) have been used successfully. acs.orgresearchgate.netnih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate analytes from complex matrices by partitioning them between two immiscible liquid phases. wikipedia.org For a basic compound like this compound, LLE is effective for extraction from aqueous biological fluids (e.g., plasma, urine) into an organic solvent.
The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. elementlabsolutions.com The pKa values of the secondary amine in the piperidine ring and the tertiary dimethylamine (B145610) group are critical. To ensure the compound is in its neutral, un-ionized form, which is more soluble in organic solvents, the pH of the aqueous sample must be adjusted to be at least 1.5 to 2 units above the highest pKa value. elementlabsolutions.com Given the piperidine and tertiary amine functionalities, a pH in the range of 10-12 is typically required.
The selection of the organic solvent is based on the polarity of the analyte and its immiscibility with water. economysolutions.inkjhil.com Solvents with intermediate polarity are often effective for extracting piperidine-containing compounds.
Table 1: Common Organic Solvents for LLE of Basic Compounds This table is interactive. Click on the headers to sort.
| Solvent | Polarity Index | Density (g/mL) | Key Characteristics |
|---|---|---|---|
| Dichloromethane (B109758) | 3.1 | 1.33 | Versatile, high solvating power, forms the lower layer. kjhil.com |
| Ethyl Acetate | 4.4 | 0.902 | Moderately polar, good for various organic compounds, forms the upper layer. kjhil.com |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | Low miscibility with water, forms the upper layer. |
A typical LLE protocol would involve:
Adjusting the aqueous sample pH to >10 with a base like sodium hydroxide.
Adding a selected organic solvent (e.g., a mixture of dichloromethane and isopropanol).
Vortexing the mixture to facilitate the transfer of the analyte into the organic phase.
Centrifuging to separate the two phases.
Collecting the organic layer containing the analyte.
Evaporating the solvent and reconstituting the residue in a mobile phase suitable for the subsequent chromatographic or electrophoretic analysis.
Derivatization Techniques for Enhanced Detection
Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. libretexts.org For this compound, which lacks strong UV absorbance or fluorescence, derivatization is essential for sensitive detection by many common analytical techniques. psu.edu The process typically targets the secondary amine on the piperidine ring. While tertiary amines can sometimes be derivatized, it is generally more challenging. researchgate.net
The goal of derivatization is to attach a "tag" to the molecule that is easily detectable. nih.gov Common strategies involve introducing a chromophore for UV-Visible detection or a fluorophore for fluorescence detection. sdiarticle4.com
Table 2: Common Derivatization Reagents for Amines This table is interactive. Click on the headers to sort.
| Reagent | Target Group(s) | Detection Method | Key Characteristics |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV | Forms stable, highly fluorescent sulfonamide derivatives. sdiarticle4.comnih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | Reacts quickly to form stable, fluorescent derivatives. libretexts.orgsdiarticle4.comnih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | Highly sensitive and specific for primary amines; reaction is rapid. sdiarticle4.com |
| Heptafluorobutyric anhydride (B1165640) (HFBA) | Primary & Secondary Amines | GC-ECD, GC-MS | Acylating agent that increases volatility and introduces electronegative atoms for sensitive electron capture detection (ECD). nih.govjfda-online.com |
The derivatization of the secondary amine in this compound with a reagent like Dansyl Chloride or FMOC-Cl would render the molecule highly responsive to fluorescence detection, significantly lowering the limits of detection for techniques like HPLC-FLD or CE-LIF. nih.gov
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample volume. researchgate.net
CE with Laser-Induced Fluorescence (LIF) Detection
For compounds that are naturally fluorescent or can be made so, CE coupled with laser-induced fluorescence (LIF) detection offers exceptionally low detection limits. Since this compound is not natively fluorescent, a pre-capillary or in-capillary derivatization step is mandatory for CE-LIF analysis. psu.edunih.gov
A common approach involves derivatizing the secondary amine group with a fluorescent tag. Reagents such as 5-(4,6-dichloro-s-triazin-2-ylamino)fluorescein (DTAF) or fluorescamine (B152294) are well-suited for this purpose, reacting with the secondary amine to form a highly fluorescent product. thermofisher.comnih.gov
The analytical process would involve:
Derivatization: The sample is mixed with a fluorescent tagging agent (e.g., DTAF) under optimized pH and temperature conditions to ensure complete reaction with the secondary amine.
Separation: The derivatized sample is injected into the capillary. A background electrolyte (BGE) is used to control the pH and ionic strength. When a voltage is applied, the positively charged, derivatized analyte migrates towards the cathode at a rate determined by its charge-to-size ratio.
Detection: As the separated analyte passes a detection window, it is excited by a laser of a specific wavelength (e.g., 488 nm for fluorescein-based derivatives). The emitted fluorescence is captured by a detector, generating a signal.
This technique can achieve limits of detection in the low ng/L range for derivatized amino compounds. nih.gov
Quantitative Analysis and Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov For quantitative analysis of this compound, key validation parameters include sensitivity, linearity, and accuracy, as stipulated by regulatory guidelines such as those from the FDA and EMA. fda.goveuropa.eu
Method Sensitivity, Linearity, and Accuracy
Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ajpsonline.com For chromatographic methods like LC-MS, this is often determined by the signal-to-noise ratio (S/N), which should typically be ≥5 or 10 at the LLOQ. The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from the background noise (typically S/N ≥3). nih.gov
Linearity: Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a defined range. nih.gov A calibration curve is generated using a blank sample, a zero sample, and typically 6-8 non-zero standards. europa.eu The relationship is assessed by the coefficient of determination (R² or r²), which should ideally be ≥0.99. nih.gov
Accuracy: Accuracy measures the closeness of the mean test results to the true concentration. It is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). For bioanalytical methods, the mean value should generally be within ±15% of the nominal value (±20% for the LLOQ). europa.eu
Table 4: Example Method Validation Parameters for a Piperidine Compound by LC-MS This table is interactive. Click on the headers to sort.
| Parameter | Result | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity Range | 0.03 - 0.40 µg/mL | - |
| Correlation Coefficient (R) | >0.99 | ≥0.99 |
| Limit of Detection (LOD) | 0.0101 µg/mL | S/N ≥ 3 |
| Accuracy | Within ±15% | Mean within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | <15% | RSD ≤15% (≤20% at LLOQ) |
(Data based on a method for the genotoxic impurity piperidine, demonstrating typical performance for a related compound). nih.gov
: A Review of Detection and Quantification Limits
A comprehensive review of publicly available scientific literature and analytical data reveals a notable absence of established Limits of Detection (LOD) and Limits of Quantification (LOQ) for the specific chemical compound this compound and its metabolites. Despite extensive searches of scientific databases and chemical analysis literature, no specific validated analytical methodologies detailing these crucial parameters for this particular compound were found.
The determination of LOD and LOQ is a critical component of analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This information is fundamental for the accurate analysis of the compound in various matrices, such as biological fluids or pharmaceutical preparations.
While general principles of determining LOD and LOQ for amine-containing compounds using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are well-established, specific data pertaining to this compound is not present in the accessible scientific domain. The development and publication of such data would be contingent on this compound becoming a subject of focused research, for instance, as a new pharmaceutical candidate, a metabolite of a known drug, or a compound of interest in toxicological studies.
Without specific research findings, it is not possible to provide a data table or detailed discussion on the LOD and LOQ for this compound and its potential metabolites. The scientific community has not yet published research that would include the rigorous method development and validation required to establish these parameters. Therefore, any discussion of specific detection limits would be purely speculative. Further research is required to establish and report these essential analytical parameters for this compound.
Therapeutic Potential and Clinical Relevance of Dimethyl 2 Piperidin 4 Yl Ethyl Amine and Its Derivatives
Applications in Neurological Disorders
The piperidine (B6355638) moiety is a common structural motif in many centrally acting drugs, and derivatives of Dimethyl-(2-piperidin-4-yl-ethyl)-amine are no exception. These compounds have been investigated for their potential to treat a range of neurological and psychiatric conditions.
Alzheimer's Disease and Dementia
A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine (B1216132) levels in the brain. Therefore, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, is a primary therapeutic strategy. Research has demonstrated that benzamide (B126) derivatives of the piperidine ethylamine (B1201723) scaffold show promise as AChE inhibitors.
In one study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. Notably, compound 5d , which features a fluorine atom at the ortho position of the benzamide ring, exhibited potent AChE inhibition with an IC50 value of 13 ± 2.1 nM. This was significantly more potent than the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). nih.gov Molecular docking studies suggested that the carbonyl group of compound 5d forms a crucial hydrogen bond with the amino acid tyrosine 121 within the active site of the AChE enzyme. nih.gov
| Compound | Substitution on Benzamide Ring | AChE IC50 (nM) |
| 5d | 2-Fluoro | 13 ± 2.1 |
| Donepezil | - | 600 ± 50 |
This table presents the in vitro acetylcholinesterase inhibitory activity of a key derivative compared to a standard drug.
These findings highlight the potential of this chemical class in the development of new treatments for Alzheimer's disease and other forms of dementia characterized by cholinergic deficits.
Schizophrenia and Cognitive Deficits
The therapeutic approach to schizophrenia often involves modulating dopamine (B1211576) and serotonin (B10506) receptor activity. A derivative of the piperidine ethylamine scaffold, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), has been investigated as a putative "atypical" antipsychotic agent. This compound demonstrates moderate to high affinity for dopamine D₁, D₂, D₄, and 5-hydroxytryptamine₂ₐ (5-HT₂ₐ) receptors, as well as α₁-adrenoceptors. nih.gov
In preclinical studies using the conditioned avoidance test in rats, NRA0562 was shown to dose-dependently and significantly impair the conditioned avoidance response at doses of 1 and 3 mg/kg (p.o.). nih.gov This effect is a hallmark of antipsychotic activity. The profile of NRA0562 was found to be consistent with that of established atypical antipsychotics like risperidone (B510) and clozapine, suggesting its potential as a novel treatment for psychosis. nih.gov
Parkinson's Disease and Movement Disorders
The neurodegenerative processes in Parkinson's disease are linked to the loss of dopamine-producing neurons. One hypothesis suggests the involvement of endogenous or exogenous amine-related neurotoxins in this neuronal death. nih.gov While direct studies on this compound in Parkinson's are limited, the broader class of amine-containing compounds is of significant interest in understanding the disease's etiology. nih.gov The structural similarity of piperidine-based compounds to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) underscores the importance of careful structural activity relationship studies for any new therapeutic agent targeting the central nervous system. nih.gov
Muscarinic Receptor Antagonism (e.g., M4 antagonists)
Muscarinic acetylcholine receptors, particularly the M4 subtype, are implicated in the pathophysiology of various neurological and psychiatric disorders. The M4 receptor is coupled to Gᵢ/ₒ proteins and acts as an inhibitory autoreceptor for acetylcholine, playing a role in regulating neurotransmission in brain regions like the striatum. wikipedia.org Alterations in M4 receptor activity may contribute to conditions such as Parkinson's disease. wikipedia.org
Derivatives of 4-amino-piperidine have been synthesized and evaluated for their affinity towards the M3 muscarinic receptor, demonstrating that this scaffold can yield potent antagonists. One study reported compounds with a Kᵢ for the human M3 receptor as low as 1 nM, with varying degrees of selectivity over the M2 receptor. nih.gov While this study focused on the M3 subtype, it underscores the potential of the piperidine core in designing selective muscarinic receptor ligands, which could be extended to the M4 receptor for applications in schizophrenia and other CNS disorders.
Anticancer Research and Development
The versatility of the this compound scaffold extends beyond neurological disorders into the realm of oncology. Derivatives have been explored for their potential as kinase inhibitors and for their anti-proliferative activities.
Kinase Inhibition and Anti-proliferative Activity
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Therefore, kinase inhibitors are a major class of anticancer drugs. Indolinone-based compounds have been investigated as type II protein tyrosine kinase inhibitors. In one study, a hybridization strategy was employed to create novel indolinone-based ureides and amides as multikinase inhibitors. nih.gov
One of the most potent compounds from this series, an ureido analogue designated 6u , demonstrated significant inhibitory activity against several key kinases implicated in cancer progression.
| Kinase Target | IC50 of Compound 6u (µM) |
| VEGFR-2 | 0.18 |
| FGFR-1 | 0.23 |
| PDGFR-β | 0.10 |
This table shows the in vitro inhibitory activity of a potent indolinone-based derivative against several protein tyrosine kinases.
Furthermore, a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were synthesized and evaluated for their antiproliferative effects against various human leukemia cell lines. nih.gov These compounds demonstrated interesting cytotoxic potential, highlighting the utility of the substituted piperidine moiety in designing novel anticancer agents. nih.gov Another study on novel piperidone-derived compounds found them to be cytotoxic across various cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov
Apoptosis Induction Mechanisms
Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. Research has shown that certain N-substituted piperidine derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, some novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been found to up-regulate the pro-apoptotic Bak gene while down-regulating the pro-survival Bcl-XL and Bcl-2 genes. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the apoptotic cascade. mdpi.com
Another identified mechanism involves the activation of caspases, a family of protease enzymes that are central to the execution phase of apoptosis. Studies on certain 4-piperidone (B1582916) derivatives, such as CLEFMA, have shown that they can induce apoptosis by promoting the cleavage of caspases 3 and 9. nih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govnih.gov The cleavage of PARP is a hallmark of apoptosis. nih.gov Furthermore, some bis(2-aminoethyl)amine derivatives have been observed to induce both early and late-stage apoptosis in cancer cell lines. mdpi.com
In the context of platinum-based chemotherapy, novel trans-platinum complexes incorporating piperidine ligands have been developed. These complexes induce apoptosis through mechanisms distinct from the well-known drug cisplatin. nih.gov Their apoptotic activity is characterized by early phosphatidylserine (B164497) exposure on the cell surface and the activation of caspases, suggesting a different pathway of triggering programmed cell death. nih.gov These findings highlight the diverse molecular pathways through which piperidine derivatives can exert their anticancer effects by promoting apoptosis.
Targeting Specific Cancer Cell Lines
Derivatives based on the piperidine scaffold have shown cytotoxic activity against a wide array of human cancer cell lines. The efficacy of these compounds often depends on the specific chemical modifications made to the core structure. The table below summarizes the activity of various piperidine derivatives against different cancer cell lines as reported in preclinical studies.
| Derivative Class | Targeted Cancer Cell Lines | Reference(s) |
| 3,5-Bis(ylidene)-4-piperidones | Colon (HCT116), Breast (MCF7, MDA-MB231), Pancreatic (PC3), T-lymphocyte (Molt 4/C8, CEM), Murine Leukemia (L1210), Skin/Squamous (A431), Hepatocellular Carcinoma (HepG2, SMMC-7721) | nih.gov |
| Trans-platinum piperidine complexes | Ovarian (OV-1063), Colon (C-26) | nih.gov |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | Lewis Lung Carcinoma, Leukemia (U-937, Jurkat) | nih.gov |
| Bis(2-aminoethyl)amine derivatives | Colorectal Adenocarcinoma (CaCo-2), Epithelial Lung Carcinoma (A549), Melanoma (HTB-140) | mdpi.com |
| Hydroxyl-substituted double Schiff-base 4-piperidones | Lung (A549), Gastric (SGC7901), Liver (HePG2), Cervical (HeLa), Leukemia (K562, THP-1) | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Breast (MCF-7), Liver (HepG-2) | nih.gov |
| Phthalazine derivatives | Breast (MCF-7), Liver (HepG-2) | semanticscholar.org |
For example, 3,5-bis(ylidene)-4-piperidone derivatives have demonstrated potent antiproliferative properties against cell lines from colon, breast, and hepatocellular carcinomas. nih.gov Similarly, trans-platinum piperidine complexes were found to be cytotoxic against ovarian and colon tumor cell lines. nih.gov Other research has highlighted the effectiveness of various derivatives against lung, pancreatic, skin, and hematological cancer cell lines. nih.govnih.gov The broad range of activity underscores the potential of piperidine-based compounds as a versatile platform for the development of new anticancer agents.
Other Potential Therapeutic Areas
Beyond oncology, derivatives of this compound have been investigated for a range of other therapeutic applications.
Antimicrobial and Anti-inflammatory Activities
Antimicrobial: Several studies have reported the significant antimicrobial properties of piperidine and piperazine (B1678402) derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain curcumin (B1669340) mimics incorporating a 4-piperidone structure exhibited high antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Salmonella typhi, and Pseudomonas aeruginosa. nih.gov Other synthesized piperidine derivatives were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net The nature of the substitutions on the piperidine moiety appears to be crucial for the observed antimicrobial effects. academicjournals.org
Anti-inflammatory: The anti-inflammatory potential of piperidine derivatives has also been well-documented. Some compounds have been shown to suppress the production of inflammatory mediators like nitric oxide. nih.gov Tetrahydropiperine, a piperidine derivative, has demonstrated potent anti-inflammatory activity by suppressing pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and downregulating the NF-κB signaling pathway. nih.gov Similarly, N-phenylsulfonyl-BAPs and piperlotines (piperidine amides) have been noted for their anti-inflammatory effects. nih.govscielo.org.mx One study on a synthetic tetrahydroisoquinoline derivative reported a pronounced anti-inflammatory effect that was significantly greater than the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org
Analgesic Properties
Research into piperidine-containing compounds has also revealed promising analgesic properties. Certain synthesized curcumin-mimetic conjugates with a piperidone core have shown both peripheral and central analgesic effects in preclinical models. nih.gov Another study focusing on a 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative demonstrated high analgesic activity by increasing the pain sensitivity threshold in thermal pain models. biomedpharmajournal.org These findings suggest that piperidine-based structures could be a valuable scaffold for the development of new pain management therapies.
Antiparasitic Applications (e.g., Chagas Disease)
Derivatives incorporating the piperidine moiety are being explored as potential treatments for parasitic infections, including Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.govnih.gov One promising strategy involves targeting the parasite's sterol 14α-demethylase (CYP51), an enzyme crucial for its survival. nih.gov Rational drug design has led to the development of 4-aminopyridyl-based inhibitors with a piperidine component that show low nanomolar binding affinity to T. cruzi CYP51 and significant activity against the parasite in infected human cells. nih.gov Other research has focused on optimizing 4-azaindole-2-piperidine derivatives and imidazole-based compounds to improve their potency and metabolic stability as anti-Chagas agents. nih.govresearchgate.net
Clinical Trial Status and Development Pipeline (if applicable for derivatives)
As of the current review of available literature, there is no information to suggest that this compound or its direct derivatives are in clinical trials for the therapeutic areas discussed. The existing research is primarily at the preclinical stage, focusing on synthesis, in vitro evaluation, and in vivo studies in animal models. While the results from these early-stage investigations are promising, further research and development will be necessary to ascertain the clinical viability, safety, and efficacy of these compounds in humans.
Future Research Directions and Challenges
Development of Novel Dimethyl-(2-piperidin-4-yl-ethyl)-amine Derivatives
The future of drug discovery centered around the this compound core lies in the strategic design and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Exploration of Diverse Substituent Effects
The biological activity of piperidine-containing compounds is profoundly influenced by the nature and position of substituents on the piperidine (B6355638) ring and its associated side chains. A key area of future research will involve a systematic exploration of these substituent effects to create a comprehensive structure-activity relationship (SAR) profile for this compound analogs.
For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of a bulky moiety at the para position of the benzamide (B126) group led to a significant increase in anti-acetylcholinesterase activity. nih.gov Furthermore, the substitution of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced this activity, highlighting the critical role of specific structural modifications. nih.gov These findings underscore the importance of exploring a wide range of substituents, including but not limited to:
Aryl and Heteroaryl Groups: Introduction of various aromatic and heteroaromatic rings can modulate target binding affinity and selectivity through pi-pi stacking, hydrogen bonding, and other non-covalent interactions.
Hydrogen Bond Donors and Acceptors: The incorporation of functional groups capable of forming hydrogen bonds can enhance target-specific interactions and improve binding affinity.
The systematic variation of these substituents will allow for the fine-tuning of the pharmacological properties of this compound derivatives, leading to the identification of candidates with optimized therapeutic potential.
Design of Targeted Therapeutics
The this compound scaffold has been identified as a valuable starting point for the design of targeted therapeutics for a variety of diseases. For example, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and evaluated as potential anti-inflammatory agents. nih.gov Several of these compounds exhibited good inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. nih.gov
Future research will focus on leveraging this scaffold to develop drugs that target specific molecular pathways implicated in disease. This will involve:
Rational Drug Design: Utilizing computational modeling and docking studies to predict the binding of novel derivatives to specific protein targets.
High-Throughput Screening: Synthesizing and screening large libraries of derivatives against a panel of biological targets to identify lead compounds.
Fragment-Based Drug Discovery: Using smaller molecular fragments that bind to the target protein as starting points for building more potent and selective inhibitors.
By combining these approaches, researchers can design and develop the next generation of targeted therapeutics based on the this compound framework.
In-depth Mechanistic Studies
A thorough understanding of how this compound derivatives interact with their biological targets and the downstream pathways they modulate is crucial for their successful development as therapeutic agents.
High-Resolution Structural Biology of Target Interactions
A significant challenge in the development of drugs based on this scaffold is the lack of high-resolution structural information detailing their interaction with target proteins. While no crystal structures of this compound itself bound to a biological target are publicly available, the importance of such data cannot be overstated.
Future research efforts should prioritize obtaining crystal structures of promising derivatives in complex with their target proteins. This information would provide invaluable insights into:
The precise binding mode of the ligand within the active site of the target.
Key amino acid residues involved in the interaction.
The conformational changes that occur in both the ligand and the protein upon binding.
This detailed structural understanding will facilitate the rational design of more potent and selective inhibitors by enabling the optimization of ligand-target interactions.
Systems Biology Approaches to Elucidate Pathways
The biological effects of a drug are rarely confined to a single target. Systems biology approaches, which consider the complex network of interactions within a cell or organism, offer a powerful tool for elucidating the broader mechanistic effects of this compound derivatives.
Future research should employ techniques such as:
Transcriptomics and Proteomics: To identify changes in gene and protein expression profiles in response to treatment with a derivative, revealing the cellular pathways that are modulated.
Metabolomics: To analyze changes in the levels of small molecule metabolites, providing a functional readout of the metabolic pathways affected by the compound.
Computational Network Analysis: To integrate these large datasets and build predictive models of the drug's mechanism of action.
By adopting a systems-level perspective, researchers can gain a more holistic understanding of the biological consequences of targeting specific pathways with these compounds, potentially identifying novel therapeutic applications and anticipating off-target effects.
Translational Research and Clinical Development
The ultimate goal of developing novel this compound derivatives is their successful translation into clinically effective and safe medicines. This presents a significant set of challenges that must be addressed in future research.
The journey from a promising lead compound in the laboratory to a clinically approved drug is long and arduous. For derivatives of this compound, this will require:
Rigorous Preclinical Evaluation: This includes comprehensive studies to assess the compound's efficacy in relevant animal models of disease, as well as extensive safety and toxicology testing to identify any potential adverse effects.
Pharmacokinetic Profiling: Detailed studies are needed to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. This information is critical for determining the appropriate dosing regimen.
Clinical Trials: If a compound demonstrates a favorable preclinical profile, it may advance to clinical trials in humans. These trials are conducted in multiple phases to evaluate the drug's safety, efficacy, and optimal dose.
Currently, there is a lack of publicly available information on any this compound derivatives that have entered clinical trials. A significant hurdle for many promising compounds is the "valley of death" in translational research, where promising preclinical findings fail to translate into clinical success. Overcoming this will require a concerted effort to develop more predictive preclinical models and to carefully select the most promising candidates for clinical development.
The future of drug development based on the this compound scaffold holds considerable promise. By addressing the challenges in medicinal chemistry, mechanistic understanding, and clinical translation, researchers can unlock the full therapeutic potential of this versatile chemical entity.
Biomarker Identification for Therapeutic Efficacy
A crucial future step in the development of this compound is the identification of predictive biomarkers. These biological indicators will be essential for identifying patient populations most likely to respond to treatment, monitoring therapeutic efficacy, and understanding the compound's mechanism of action. Future research should focus on identifying specific proteins, genes, or metabolic signatures that correlate with the compound's activity. For instance, in the context of cancer therapy, where many piperidine derivatives have shown promise, biomarkers such as N-cadherin and vimentin (B1176767) have been investigated for other compounds within this class. nih.gov Similarly, for neurodegenerative diseases, another area where piperidine scaffolds are prevalent, identifying relevant neurological biomarkers will be paramount. acs.org
Addressing Challenges in Drugability and Selectivity
The "drugability" of a compound refers to its ability to be developed into a successful pharmaceutical agent, encompassing factors like solubility, metabolic stability, and bioavailability. enamine.net The piperidine ring itself is known to influence these pharmacokinetic properties. nih.gov A significant challenge will be to fine-tune the structure of this compound to achieve an optimal balance of these characteristics.
Selectivity is another major hurdle. Many piperidine-based compounds interact with multiple targets, which can lead to off-target effects. nih.gov For example, some piperidine derivatives have shown affinity for both histamine (B1213489) H3 and sigma-1 receptors. nih.gov Achieving high selectivity for the intended biological target is a critical goal for minimizing potential side effects and maximizing therapeutic benefit. Future research will need to employ detailed structure-activity relationship (SAR) studies to understand how modifications to the this compound structure impact its binding affinity and selectivity for various receptors and enzymes. nih.govresearchgate.net
Integration of Omics Technologies in Research
The "omics" revolution, encompassing proteomics and metabolomics, offers powerful tools to accelerate the development of new drugs. By providing a global view of molecular changes within a biological system, these technologies can offer profound insights into a drug's mechanism of action and its effects on the body.
Proteomics and Metabolomics in Drug Response
Future investigations into this compound should leverage proteomics and metabolomics to build a comprehensive picture of its biological impact. nih.govmdpi.com Proteomics can identify the specific proteins and cellular pathways that are modulated by the compound, offering clues to its therapeutic mechanism and potential off-target effects. mdpi.com
Metabolomics, the study of small molecule metabolites, can reveal how the compound alters the metabolic landscape of cells or tissues. nih.govmdpi.com This can be particularly insightful for understanding drug efficacy and for identifying metabolic biomarkers of response. For example, studies on other complex compounds have used metabolomics to identify changes in amino acid, nucleotide, and fatty acid metabolism, providing a basis for understanding their synergistic effects. nih.gov The integration of proteomic and metabolomic data can provide a more holistic understanding of the drug's activity. nih.govmdpi.com
Advanced Computational Modeling and Artificial Intelligence in Drug Design
The fields of computational modeling and artificial intelligence (AI) are transforming drug discovery and development. mdpi.com These technologies can significantly reduce the time and cost associated with bringing a new drug to market by enabling more targeted and efficient research.
For this compound, advanced computational techniques can be employed to predict its binding affinity to various targets, assess its pharmacokinetic properties, and guide the design of more potent and selective analogs. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into the interactions between the compound and its target protein at the atomic level. researchgate.netnih.govrsc.org
| Research Area | Key Objectives | Potential Methodologies |
| Biomarker Identification | Identify patient responders; Monitor therapeutic efficacy. | Proteomics, Genomics, Metabolomics |
| Drugability & Selectivity | Optimize pharmacokinetic properties; Minimize off-target effects. | Structure-Activity Relationship (SAR) studies, Medicinal Chemistry |
| Omics Integration | Understand mechanism of action; Discover novel biomarkers. | Proteomics, Metabolomics, Integrated data analysis |
| Computational Modeling & AI | Predict binding affinity; Design novel analogs. | Molecular Docking, Molecular Dynamics, AI-driven de novo design |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing dimethyl-(2-piperidin-4-yl-ethyl)-amine, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via homogeneous catalysis using transition metal catalysts (e.g., palladium or nickel complexes) under inert atmospheres. Key steps include alkylation of piperidine derivatives followed by amine functionalization. Reaction temperature (60–80°C) and solvent selection (e.g., tetrahydrofuran or dichloromethane) significantly impact yield and purity. Post-synthesis purification via column chromatography with silica gel and methanol/ethyl acetate gradients is recommended .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and amine proton environments. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, as validated in pharmacokinetic studies of structurally related amines .
Q. What are the potential biological targets or pharmacological activities associated with this compound?
- Methodological Answer : Piperidine-ethyl-amine derivatives are often explored for interactions with central nervous system (CNS) targets, such as opioid or serotonin receptors, due to their structural similarity to known analgesics. Preliminary activity can be screened via in vitro receptor-binding assays (e.g., radioligand displacement) and functional cAMP assays. Patent data on dimethyl-(3-aryl-but-3-enyl) amine derivatives suggest analgesic potential via μ-opioid receptor modulation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic and conformational properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model torsional angles between the piperidine ring and ethylamine chain, predicting steric and electronic effects. Key parameters include polarizability (α), chemical hardness (η), and hyperpolarizability (β), which correlate with reactivity and nonlinear optical properties. Compare computed infrared (IR) spectra with experimental data to validate hydrogen-bonding interactions .
Q. What strategies resolve contradictions between experimental and computational data in studying amine-ligand interactions?
- Methodological Answer : Discrepancies in bond strength trends (e.g., H₂S-amine complexes) require multi-method validation. For example, matrix isolation FT-IR spectroscopy can experimentally confirm hydrogen-bonding geometries, while coupled-cluster theory (CCSD(T)) refines computational models. Statistical error analysis (e.g., root-mean-square deviations) identifies systematic biases in basis sets or solvation models .
Q. How do environmental factors (e.g., pH, temperature) influence the stability and reactivity of this compound in biological systems?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–10) and temperature (25–40°C) conditions. Monitor degradation products via LC-MS and assess amine protonation states using potentiometric titration. Molecular dynamics simulations can predict pH-dependent conformational changes in aqueous environments .
Experimental Design & Data Analysis
Q. What experimental controls are essential when studying the compound’s interactions with biomolecules (e.g., proteins or DNA)?
- Methodological Answer : Include negative controls (e.g., solvent-only samples) and competitive binding assays with known inhibitors (e.g., naloxone for opioid receptors). Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding constants (Kd). Validate specificity via knockout cell lines or RNA interference targeting suspected receptors .
Q. How can researchers mitigate air/moisture sensitivity during synthesis and handling of this compound?
- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive reactions. Store the compound under argon or nitrogen in sealed vials with desiccants (e.g., molecular sieves). Conduct reactions in anhydrous solvents (e.g., THF distilled over sodium/benzophenone) .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps. Collect waste in designated containers for incineration by certified hazardous waste handlers. Refer to SDS guidelines for emergency procedures in case of skin contact or inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
